molecular formula C19H24N2O3S2 B2367195 N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 1105236-81-4

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2367195
CAS No.: 1105236-81-4
M. Wt: 392.53
InChI Key: MXAAYYBEHMZJBO-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a thiophene sulfonyl group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene sulfonyl chloride under basic conditions.

    Attachment of the Dimethylphenyl Group: The final step involves the acylation of the piperidine derivative with 2,4-dimethylphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide: can be compared with other acetamides or piperidine derivatives.

    Thiophene-containing compounds: These compounds often exhibit unique electronic properties and are used in various applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Compound Overview

Chemical Structure and Properties
The compound features a tetrahydroisoquinoline core, characterized by a fused bicyclic structure that includes a nitrogen atom. It incorporates various functional groups, notably a sulfonyl group attached to a thiophene ring and an amide group, which contribute to its potential biological activity and chemical reactivity. The molecular formula is C22H24N2O3S2C_{22}H_{24}N_{2}O_{3}S_{2} with a molecular weight of approximately 440.56 g/mol.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties . Tetrahydroisoquinoline derivatives are known for their diverse biological activities, including anticancer effects. Research has shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity . Similar compounds have demonstrated efficacy in reducing inflammation in various models, making this compound a candidate for further investigation in inflammatory diseases .

Antimicrobial Properties

There is evidence suggesting that derivatives of tetrahydroisoquinoline possess antimicrobial activity . The presence of the thiophene ring and sulfonamide group may enhance this effect, providing a basis for exploring its use against bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

Compound Name Structure Key Features
N-(4-acetylphenyl)-1,2,3,4-tetrahydroisoquinolineStructureLacks sulfonyl group; potential for different biological activity
N-(2-methylphenyl)-3-hydroxy-tetrahydroisoquinolineStructureHydroxyl group instead of sulfonamide; may exhibit different solubility properties
N-(4-fluorophenyl)-1-methyl-tetrahydroisoquinolineStructureFluorine substitution may enhance lipophilicity; potential for different receptor interactions

These comparisons illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Tetrahydroisoquinoline Core: This step may require specific conditions such as temperature control and the use of catalysts or solvents.
  • Introduction of Functional Groups: The addition of the thiophene ring and sulfonamide group is critical for enhancing biological activity.
  • Purification and Characterization: Final products are purified using techniques like chromatography and characterized using spectroscopic methods (NMR, IR).

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Antitumor Efficacy in Cell Lines: Research on tetrahydroisoquinoline derivatives has shown promising results in inhibiting growth in various cancer cell lines, suggesting that modifications to the core structure can enhance potency against specific targets.
  • Anti-inflammatory Models: In vivo studies have indicated that related compounds exhibit significant anti-inflammatory effects in rat models of arthritis, providing a rationale for exploring this compound in similar contexts.
  • Antimicrobial Testing: Preliminary antimicrobial assays have indicated that certain derivatives show effective inhibition against gram-positive and gram-negative bacteria, warranting further exploration into their mechanisms of action.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S2/c1-14-8-9-17(15(2)12-14)20-18(22)13-16-6-3-4-10-21(16)26(23,24)19-7-5-11-25-19/h5,7-9,11-12,16H,3-4,6,10,13H2,1-2H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXAAYYBEHMZJBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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